molecular formula C13H12N6OS B6070387 3-(2-furyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-furyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B6070387
M. Wt: 300.34 g/mol
InChI Key: QLLCVLQERLFAQJ-UHFFFAOYSA-N
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Description

3-(2-furyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is an organic compound featuring a multi-ring structure composed of triazole, pyrazole, and furan moieties, which makes it a complex molecule with potential utility in medicinal chemistry and materials science. Its unique architecture hints at promising biological and chemical properties, garnering interest from researchers in various fields.

Properties

IUPAC Name

3-(furan-2-yl)-6-(1,3,5-trimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS/c1-7-10(8(2)18(3)16-7)12-17-19-11(9-5-4-6-20-9)14-15-13(19)21-12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLCVLQERLFAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NN3C(=NN=C3S2)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

Scaling up the synthesis of this compound for industrial production often involves optimizing reaction conditions such as temperature, solvent choice, and catalyst use to maximize yield and purity. Process engineers might employ continuous flow reactions to improve efficiency and scalability.

Chemical Reactions Analysis

Common Reagents and Conditions

Reagents like potassium permanganate for oxidation or sodium borohydride for reduction are commonly used. Substitution reactions might require reagents like halogens under controlled pH conditions.

Major Products Formed

Major products from these reactions include derivatives with modified electronic or steric properties, which could enhance or diminish the compound's reactivity.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(2-furyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. Its multi-ring structure allows it to fit into active sites of various biomolecules, potentially inhibiting or modulating their activity. This interaction might initiate a cascade of molecular events, influencing cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include those like 3-(2-thienyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, where the furan ring is replaced by a thiophene ring, offering slightly different electronic properties and reactivities.

This article provides a comprehensive overview of 3-(2-furyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, encompassing its synthesis, reactions, applications, and comparisons with similar compounds. Fascinating stuff, if I do say so myself.

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